molecular formula C14H12O4 B11869004 1,6-Naphthalenedicarboxylic acid, dimethyl ester CAS No. 16144-94-8

1,6-Naphthalenedicarboxylic acid, dimethyl ester

Cat. No.: B11869004
CAS No.: 16144-94-8
M. Wt: 244.24 g/mol
InChI Key: JZZYEPMPRIJICF-UHFFFAOYSA-N
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Description

2,6-Naphthalenedicarboxylic acid dimethyl ester (CAS: 840-65-3), also known as dimethyl 2,6-naphthalenedicarboxylate, is a critical intermediate in synthesizing high-performance polyesters such as poly(ethylene naphthalate) (PEN). Its molecular formula is C₁₄H₁₂O₄, with a molecular weight of 244.24 g/mol. The compound is synthesized via esterification of 2,6-naphthalenedicarboxylic acid (2,6-NDA) with methanol. Its high thermal stability and rigidity stem from the naphthalene backbone, making it valuable for applications requiring durable materials, such as packaging films and electronic components .

Purification of the crude ester involves vacuum distillation at 190–340°C, with strict control of acid value (1–50 mg KOH/g) to minimize by-products like methyl naphthoate and ensure high product quality .

Properties

CAS No.

16144-94-8

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

dimethyl naphthalene-1,6-dicarboxylate

InChI

InChI=1S/C14H12O4/c1-17-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14(16)18-2/h3-8H,1-2H3

InChI Key

JZZYEPMPRIJICF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Molten-State Esterification with Vapor-Phase Methanol

A patented method dissolves 2,6-NDCA in molten 2,6-NDCM and introduces vaporized methanol continuously into the mixture. This approach avoids solvent dilution, leveraging the product itself as a reaction medium. The exothermic reaction is maintained at 220–250°C under autogenous pressure, achieving conversion rates exceeding 90% within 2–4 hours. Excess methanol (3–5 molar equivalents) ensures complete di-esterification, while unreacted methanol is condensed and recycled. The crude ester mixture is then purified via recrystallization in aromatic hydrocarbons like toluene or xylene.

Continuous Slurry Reactor Systems

A two-stage continuous process achieves near-quantitative yields by combining slurry-phase and vapor-phase reactions. In the first stage, a slurry of 2,6-NDCA, methanol, and trimethyl trimellitate solvent is heated to 270°C under 25 kg/cm² pressure. Water and methanol vapor are continuously removed to shift equilibrium toward ester formation. The second stage introduces fresh methanol to residual 2,6-NDCA in a secondary reactor, achieving 99.3% yield after distillation. This method minimizes byproducts like dimethyl ether, which is suppressed to <0.5 mol% through precise temperature control.

Table 1: Comparative Esterification Conditions and Yields

MethodTemperature (°C)Pressure (kg/cm²)CatalystYield (%)Byproducts
Molten-state220–250AutogenousNone90–94High-boiling esters
Continuous slurry27025Molybdenum oxide99.3Dimethyl ether (0.5%)

Purification and Crystallization Techniques

Crude 2,6-NDCM contains residual acids, monoesters, and polymerization byproducts. High-purity product (>99.9%) is achieved through multi-step purification.

Solvent Recrystallization

Aromatic hydrocarbons such as toluene dissolve crude 2,6-NDCM at elevated temperatures (80–100°C). Insoluble impurities, including unreacted 2,6-NDCA and catalyst residues, are removed via hot filtration. Cooling the filtrate to 0–5°C induces crystallization, yielding 2,6-NDCM with 98–99% purity. The mother liquor is concentrated and recycled, reducing solvent waste.

Vacuum Distillation

High-boiling impurities (e.g., trimellitic acid esters) are separated via fractional distillation under reduced pressure (5–10 mmHg). Distillation at 180–200°C isolates 2,6-NDCM as a middle fraction, which is subsequently recrystallized. This step eliminates isomers like dimethyl 2,7-naphthalenedicarboxylate, ensuring >99.9% purity.

Catalytic and Solvent Innovations

Catalyst-Free Esterification

The molten-state method eliminates catalysts, reducing post-reaction purification burdens. By contrast, the continuous slurry system employs molybdenum oxide (0.1 wt%) to accelerate esterification without corrosive acid catalysts. Both approaches avoid neutralization steps required in traditional sulfuric acid-catalyzed processes.

Solvent Recycling

Trimethyl trimellitate, used in continuous processes, is recovered from distillation overheads and reused, lowering raw material costs. Similarly, aromatic hydrocarbon solvents are recycled after crystallization, achieving >95% solvent recovery rates.

Industrial Scalability and Process Economics

Continuous vs. Batch Reactors

Continuous systems operate at steady state, reducing downtime and improving energy efficiency. The two-stage reactor configuration achieves 10–15% higher annual output compared to batch systems, despite higher capital costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl Naphthalene-1,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl Naphthalene-1,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl Naphthalene-1,6-dicarboxylate involves its conversion to naphthalene-1,6-dicarboxylic acid through hydrolysis or oxidation. This compound can then participate in various biochemical pathways, depending on the specific application. For instance, in polymer synthesis, it acts as a monomer that undergoes polymerization to form high-performance polymers .

Comparison with Similar Compounds

Structural and Functional Analogues

a. Dimethyl Terephthalate (DMT, CAS: 120-61-6)

  • Structure : Benzene ring with ester groups at para positions.
  • Molecular Weight : 194.18 g/mol.
  • Physical Properties : Lower melting point (~140°C) and boiling point compared to 2,6-NDA dimethyl ester (melting point ~186°C).
  • Applications: Key monomer for polyethylene terephthalate (PET).
  • Key Differences :
    • The naphthalene core in 2,6-NDA dimethyl ester provides enhanced rigidity and thermal stability, making PEN superior to PET in high-temperature applications .
    • Distillation of 2,6-NDA dimethyl ester requires higher temperatures (190–340°C vs. ~200°C for DMT), increasing risks of thermal decomposition .

b. Dimethyl Isophthalate (DMI, CAS: 1459-93-4)

  • Structure : Benzene ring with ester groups at meta positions.
  • Applications : Used in specialty polyesters and coatings.
  • Key Differences :
    • The meta substitution in DMI reduces polymer crystallinity compared to the para-substituted DMT and the rigid 2,6-NDA dimethyl ester.
    • 2,6-NDA dimethyl ester’s linear structure enables higher polymer chain alignment, improving mechanical strength .

c. Dimethyl 1,4-Naphthalenedicarboxylate (CAS: 20537-56-2)

  • Structure : Naphthalene ring with ester groups at 1,4 positions.
  • Key Differences: The 1,4 isomer lacks the linearity of the 2,6 isomer, resulting in less ordered polymer chains and lower thermal stability. Limited industrial use compared to 2,6-NDA dimethyl ester due to inferior material properties .

Key Findings :

  • PEN derived from 2,6-NDA dimethyl ester exhibits a 40–50% higher glass transition temperature than PET, enabling use in automotive and electronics sectors .
  • The 2,6-NDA ester’s linear structure enhances gas barrier properties, making PEN films 3–5× more effective than PET in blocking oxygen .

Biological Activity

1,6-Naphthalenedicarboxylic acid, dimethyl ester (also known as dimethyl 2,6-naphthalenedicarboxylate) is a compound with various biological activities and applications. This article provides a comprehensive overview of its biological activity, including toxicity data, genotoxicity studies, and ecological impact.

  • Chemical Formula: C₁₄H₁₂O₄
  • Molecular Weight: 244.24 g/mol
  • CAS Registry Number: 840-65-3
  • IUPAC Name: Dimethyl naphthalene-2,6-dicarboxylate

Acute and Chronic Toxicity

The toxicity of dimethyl 2,6-naphthalenedicarboxylate has been evaluated in various studies. The following table summarizes acute and chronic toxicity data for aquatic organisms:

SpeciesEndpointConcentration (mg/L)Remarks
Selenastrum capricornutum (algae)72 h EC50> 0.1Biomass measurement
Daphnia magna (water flea)24 h EC50> 0.1Immature stage
Oryzias latipes (Medaka fish)96 h LC50> 0.1Mortality
Daphnia magna (reproduction test)21 d NOEC> 0.02No observed effect concentration

These results indicate that the compound exhibits low toxicity to aquatic organisms, with no significant adverse effects noted at concentrations greater than those tested .

Genotoxicity Studies

Genotoxicity assessments have shown that dimethyl 2,6-naphthalenedicarboxylate is not mutagenic in bacterial tests using Salmonella typhimurium and Escherichia coli strains. Additionally, in vitro studies using Chinese hamster lung cells indicated no induction of chromosomal aberrations or polyploidy at concentrations up to 2.4 mg/mL .

Ecotoxicological Impact

Dimethyl 2,6-naphthalenedicarboxylate has been classified as having low potential risk to the environment. It is not biodegradable and shows moderate bioaccumulation potential (BCF ranging from 6.1 to 63). The PEC/PNEC ratio indicates a low risk of adverse environmental effects based on local exposure scenarios .

Case Studies and Research Findings

A study conducted by the Environmental Agency of Japan assessed the reproductive toxicity of dimethyl 2,6-naphthalenedicarboxylate in rats. The study found that the NOAEL (No Observed Adverse Effect Level) for both repeated dose and reproductive toxicity was established at 1000 mg/kg/day . Furthermore, no effects on copulation, fertility, delivery, or lactation were observed.

Q & A

Q. What are the key structural features and physicochemical properties of 1,6-naphthalenedicarboxylic acid, dimethyl ester?

The compound (CAS 840-65-3) has a naphthalene backbone with two methyl ester groups at the 1,6-positions. Its molecular formula is C₁₄H₁₂O₄ , with a molecular weight of 244.24 g/mol and an IUPAC name dimethyl naphthalene-1,6-dicarboxylate. Key properties include:

  • Aromaticity : Enhances stability and π-π stacking interactions in polymers.
  • Ester groups : Enable reactivity in transesterification or hydrolysis reactions.
    Structural characterization typically employs ¹H/¹³C NMR (to confirm ester substitution) and FTIR (to identify carbonyl stretches at ~1720 cm⁻¹). Single-crystal X-ray diffraction can resolve positional isomerism .

Q. What are the standard laboratory synthesis protocols for 1,6-naphthalenedicarboxylic acid, dimethyl ester?

A common method involves esterification of 1,6-naphthalenedicarboxylic acid using methanol under acid catalysis (e.g., H₂SO₄). For example:

Dissolve 1,6-naphthalenedicarboxylic acid (1.0 eq) in methanol.

Add concentrated H₂SO₄ (0.1 eq) and reflux at 65–70°C for 6–8 hours.

Neutralize with NaHCO₃, extract with dichloromethane, and purify via recrystallization (yield: 75–85%) .
Alternative routes include DCC/DMAP-mediated coupling for higher regioselectivity .

Q. Which analytical techniques are critical for assessing purity and structural integrity in this compound?

  • HPLC-MS : Detects trace impurities (e.g., positional isomers like 2,6-derivatives) using C18 columns and acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition typically >250°C).
  • Differential Scanning Calorimetry (DSC) : Identifies melting points (~180–190°C) and phase transitions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts like 2,6-isomers during synthesis?

Byproducts arise due to the naphthalene ring’s symmetry. Strategies include:

  • Catalyst screening : Zeolites or ionic liquids improve regioselectivity by steric hindrance .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) reduce acid-catalyzed isomerization .
  • Kinetic control : Lower reaction temperatures (40–50°C) and shorter durations favor 1,6- over 2,6-products .

Q. What role does 1,6-naphthalenedicarboxylic acid, dimethyl ester play in synthesizing advanced materials like metal-organic frameworks (MOFs)?

The ester serves as a precursor for dicarboxylate ligands after hydrolysis. For example:

Hydrolyze the ester to 1,6-naphthalenedicarboxylic acid.

React with metal nodes (e.g., Zr⁴⁺ or Co²⁺) to form MOFs with high surface areas (>1000 m²/g) .
These MOFs exhibit tunable luminescence and gas adsorption properties, useful for sensing or catalysis .

Q. How can researchers address challenges in separating 1,6- and 2,6-isomers during purification?

  • Chromatographic resolution : Use preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
  • Crystallization-driven separation : Exploit differences in solubility (e.g., 1,6-isomer crystallizes preferentially in ethanol/water mixtures) .

Q. What comparative reactivity studies exist between 1,6-naphthalenedicarboxylic acid, dimethyl ester and its isomers (e.g., 2,6- or 1,5-derivatives)?

  • Electrophilic substitution : The 1,6-isomer undergoes nitration at the 4-position, while the 2,6-isomer reacts at the 1-position due to electronic differences .
  • Polymer properties : Polyesters derived from 1,6-isomers show higher glass transition temperatures (Tg) than 2,6-analogs due to restricted chain mobility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct safety data are limited, analogous naphthalenedicarboxylic acids (e.g., 2,6-NDA) suggest:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Neutralize with NaHCO₃ and adsorb with inert materials (e.g., vermiculite) .

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